molecular formula C12H9Cl2NO2S B1421007 Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate CAS No. 1185155-89-8

Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate

Cat. No. B1421007
M. Wt: 302.2 g/mol
InChI Key: XJSLIJXHNXGMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate” is a chemical compound with the molecular formula C12H9Cl2NO2S . It has a molecular weight of 303.19 .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The yield is approximately 60%, with a melting point of 200–202 °C . The IR spectrum shows peaks at 1688 cm−1 (C=O ester), 2953 cm−1 (C–H), 1517 cm−1 (C=C), 1612 cm−1 (C=N), and 3250 cm−1 (OH) .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate” can be analyzed using various spectroscopic techniques. The 1H NMR spectrum shows signals at 4.25 (q, 2H, CH2), 1.25 (t, 3H, CH3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), and 9.48 (s, 1H, H–C=N) . The 13C NMR spectrum shows signals at various chemical shifts .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The InChI code is 1S/C12H10Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(13)5-9(8)14/h3-6,18H,2H2,1H3 .

Scientific Research Applications

Synthesis and Chemistry

  • Regioselective Synthesis

    Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, related to Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate, have been synthesized with high regioselectivity under ultrasound irradiation, showcasing efficient and time-saving synthesis methods (Machado et al., 2011).

  • Synthesis of Thieno and Pyrrolo Derivatives

    Derivatives of thieno[2,3-d]thiazole and 4H-pyrrolo-[2,3-d]thiazole have been synthesized from 2,4-dichlorothiazole-5-carbaldehyde, a compound structurally similar to Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate (Athmani et al., 1992).

  • Improved Synthesis Methods

    Advanced methods for synthesizing related compounds, such as ethyl 2-bromothiazole-4-carboxylate, have been developed, improving the efficiency and purity of these compounds (Zhou Zhuo-qiang, 2009).

Photophysical and Electronic Properties

  • Photochemical Reactions

    Research into photochemical reactions of related compounds like ethyl 2-chlorothiazole-5-carboxylate has provided insights into their photophysical properties, which can be critical for developing new materials or sensors (Amati et al., 2010).

  • Spectroscopic and DFT Studies

    Spectroscopic characterization and DFT-based studies of derivatives of Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate, like ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, have been conducted to understand their electronic structure and properties (Haroon et al., 2019).

Potential Medicinal Applications

  • Antitumor Activity

    Some ethyl 2-substituted-aminothiazole-4-carboxylate analogs have shown potential anticancer activity in vitro, suggesting a possible avenue for therapeutic applications (El-Subbagh et al., 1999).

  • Antioxidant and Antimicrobial Potential

    Derivatives of Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate have been evaluated for their antioxidant and antimicrobial properties, contributing to research in these vital medicinal areas (Haroon et al., 2021).

properties

IUPAC Name

ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSLIJXHNXGMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674294
Record name Ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate

CAS RN

1185155-89-8
Record name Ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate

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